N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Description
N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a bicyclic organic compound known for its unique structure and versatile applications in organic synthesis. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO, which is a highly nucleophilic tertiary amine base used as a catalyst and reagent in various chemical reactions .
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-13(2,3)9-15(4)12(17)16-8-10-5-6-11(16)7-14-10/h10-11,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNOKVFERNTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)C(=O)N1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts like zeolites or metal-organic frameworks may be used to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; conditionsmild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionslow temperatures, inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; conditionsroom temperature to moderate heating.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is widely used in scientific research due to its versatility:
Chemistry: Acts as a catalyst in organic reactions such as the Baylis-Hillman reaction and Michael addition.
Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its nucleophilic and basic properties. It can activate substrates by donating electron pairs, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it highly valuable in various synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
